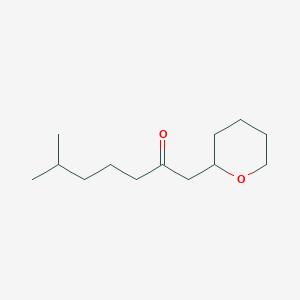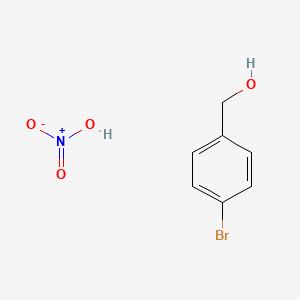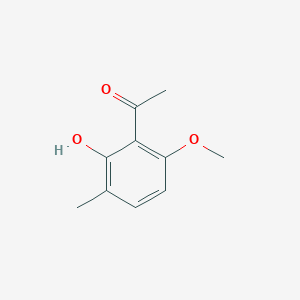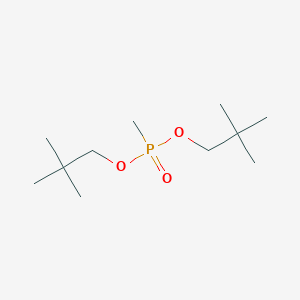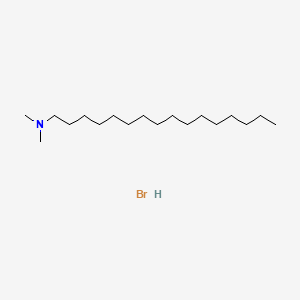
Hexadecyldimethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyldimethylammonium bromide is a quaternary ammonium compound known for its surfactant properties. It is widely used in various scientific and industrial applications due to its ability to interact with both hydrophilic and hydrophobic substances. This compound is particularly effective in disrupting cell membranes, making it useful in biological and chemical research.
Vorbereitungsmethoden
Hexadecyldimethylammonium bromide can be synthesized through a reaction between hexadecylamine and dimethyl sulfate, followed by the addition of hydrobromic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods often involve large-scale batch reactors where the reactants are mixed and heated to facilitate the reaction. The product is then purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Hexadecyldimethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: While it is relatively stable, it can undergo oxidation under strong conditions, leading to the formation of different products.
Complex Formation: It can form complexes with various metal ions, which can be used in different analytical and preparative techniques.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hexadecyldimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: It is employed in the extraction and purification of nucleic acids and proteins due to its ability to lyse cell membranes.
Industry: It is used in the formulation of detergents, emulsifiers, and other cleaning agents.
Wirkmechanismus
The primary mechanism of action of hexadecyldimethylammonium bromide involves its interaction with cell membranes. The compound’s hydrophobic tail inserts into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This property makes it effective as a surfactant and antimicrobial agent. It can also interact with proteins and nucleic acids, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Hexadecyldimethylammonium bromide is similar to other quaternary ammonium compounds such as:
Cetyltrimethylammonium bromide: Both compounds have long hydrophobic tails and are used as surfactants, but cetyltrimethylammonium bromide is more commonly used in DNA extraction.
Dodecyltrimethylammonium bromide: This compound has a shorter hydrophobic tail and is less effective in disrupting cell membranes compared to this compound.
Benzalkonium chloride: While also a quaternary ammonium compound, it has a different structure and is primarily used as a disinfectant and preservative.
This compound stands out due to its specific balance of hydrophobic and hydrophilic properties, making it highly effective in a variety of applications.
Eigenschaften
CAS-Nummer |
53467-08-6 |
|---|---|
Molekularformel |
C18H40BrN |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N,N-dimethylhexadecan-1-amine;hydrobromide |
InChI |
InChI=1S/C18H39N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3;/h4-18H2,1-3H3;1H |
InChI-Schlüssel |
VHDPPDRSCMVFAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN(C)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


stannane](/img/structure/B14629820.png)

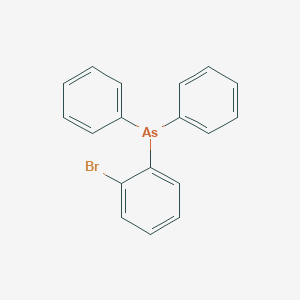



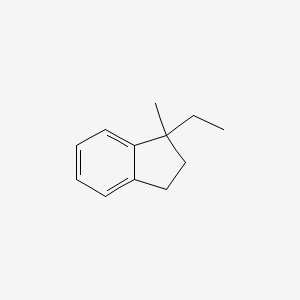
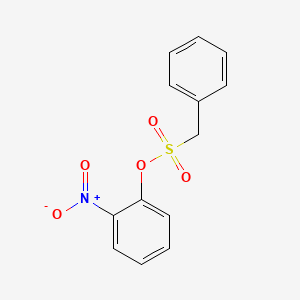
![2,4-Diphenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14629860.png)
